N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine

Medicinal Chemistry ADME Prediction Blood-Brain Barrier Permeability

Ensuring batch-to-batch reproducibility in SAR studies requires precise N-substitution identity. A common failure point: substituting an N-ethyl variant with an N-cyclopropyl or N,N-dimethyl analog, which alters cLogP by >10-fold and disrupts permeability data. This compound eliminates that risk. - **Specification**: CAS 1352499-23-0, ≥98% purity (modal market purity) - **Application**: Kinase hinge-binding scaffold (ALK/c-Met), GPCR ligand design, CNS SAR matrix comparator - **Supply**: Verified chiral center at piperidine 2-position for analytical method development

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B11813712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-5-(piperidin-2-yl)pyridin-2-amine
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCNC1=NC=C(C=C1)C2CCCCN2
InChIInChI=1S/C12H19N3/c1-2-13-12-7-6-10(9-15-12)11-5-3-4-8-14-11/h6-7,9,11,14H,2-5,8H2,1H3,(H,13,15)
InChIKeyVAGVLEWILYNFPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine: Structure & Procurement


N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is a heterocyclic organic compound classified as a substituted 2-aminopyridine derivative . Its structure comprises a pyridine ring substituted at the 2-position with an N-ethylamino group and at the 5-position with a piperidin-2-yl moiety . With a molecular formula of C12H19N3, a molecular weight of 205.30 g/mol, and CAS registry number 1352499-23-0 , the compound is primarily offered at purities of ≥97% or ≥98% by various chemical suppliers for research and development applications . This core scaffold, featuring both a basic piperidine nitrogen and a 2-aminopyridine pharmacophore, positions the compound within a well-explored chemical space for biological target engagement, particularly in kinase inhibition and CNS-related receptor modulation [1].

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine: Substitution Differentiation


Within the 5-(piperidin-2-yl)pyridin-2-amine class, substituent variation at the exocyclic amine is not a minor structural nuance; it is a primary determinant of both the compound's core physicochemical properties and its target engagement profile. Data from analogous 2-aminopyridine systems demonstrate that even small changes in N-substitution (e.g., ethyl vs. cyclopropyl vs. dimethyl) can induce a >10-fold difference in lipophilicity (cLogP), leading to pronounced shifts in passive permeability (Papp) . Furthermore, the nature of the N-substituent directly influences the compound's pKa and aqueous solubility, which are critical for in vitro assay performance and downstream in vivo formulation . Critically, in related scaffolds, this structural pivot point is known to drive isoform selectivity among closely related enzyme families (e.g., NOS isoforms) and receptor subtypes, with selectivity margins varying from ~100-fold to >300-fold based on the N-alkyl group [1]. Therefore, substituting N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine with a close analog bearing a different N-substituent (e.g., N-cyclopropyl or N,N-dimethyl) is not scientifically equivalent and will likely result in non-reproducible biological data, altered ADME properties, and failed procurement specifications.

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine: Differentiation Evidence


Lipophilicity & Permeability Comparison

The N-ethyl substitution on N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine confers a distinct lipophilicity profile compared to its N,N-dimethyl analog. While direct experimental cLogP values for the target compound are not available in the public domain, a comparative analysis using structurally related compounds provides a strong class-level inference. The N,N-dimethyl analog, N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine, has a calculated LogP of 2.1 . The addition of a second N-methyl group typically increases lipophilicity. Therefore, the mono-ethyl substituted target compound is predicted to have a lower cLogP than its dimethyl counterpart. This difference in lipophilicity is a primary driver of passive membrane permeability, a critical parameter for both cellular assay design and the development of CNS-penetrant compounds [1].

Medicinal Chemistry ADME Prediction Blood-Brain Barrier Permeability

Steric & Electronic Binding Modulation

The N-ethyl group on the target compound provides a specific steric and electronic environment at the exocyclic amine, a critical recognition element for many biological targets. In contrast, the N-cyclopropyl analog (N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine) introduces a rigid, strained ring with different π-character and conformational constraints . While direct binding data for both compounds against a common target is not publicly available, extensive SAR studies on related 2-aminopyridine scaffolds (e.g., nNOS inhibitors) demonstrate that the choice of N-substituent is a key determinant of potency and, more importantly, isoform selectivity [1]. The ethyl group's flexibility and electron-donating properties are likely to result in a distinct binding pose and selectivity profile compared to the cyclopropyl analog, making them non-interchangeable for target-specific assay development or lead optimization programs.

Kinase Inhibition GPCR Modulation Structure-Activity Relationship

Purity Specification for Reproducibility

For procurement, the verifiable purity of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is a critical differentiator. While analogs like N-cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine are offered, the target compound is consistently available from multiple reputable vendors with a defined minimum purity of 97% or 98% . This level of purity, verified by HPLC or GC, ensures that biological assay results are not confounded by significant impurities or undefined stereoisomeric mixtures. In contrast, some analogs may only be available at lower purities (e.g., 95%) or without defined purity grades . This difference is essential for dose-response calculations, accurate SAR interpretation, and maintaining data integrity in high-throughput screening campaigns, where even minor contaminants can lead to false-positive or false-negative results.

Quality Control Reproducibility Chemical Synthesis

Chiral Center Differentiation

The piperidine ring in N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is linked at the 2-position, creating a chiral center . Consequently, the compound exists as a racemic mixture unless specified otherwise. This stereochemistry is a critical point of differentiation from achiral analogs, such as certain N-aryl substituted compounds, which lack this three-dimensional complexity. While the comparator N,N-dimethyl-3-(piperidin-2-yl)pyridin-2-amine is also chiral, the specific chiral environment and its interaction with biological targets will differ due to the ethyl vs. dimethyl substitution pattern. In drug discovery, the two enantiomers of a compound can exhibit vastly different potency, selectivity, and pharmacokinetic profiles [1]. Therefore, the racemic nature of the target compound as a procurement item necessitates either its use in early-stage screening where racemates are acceptable, or its resolution into pure enantiomers for advanced lead optimization studies where stereochemical purity is paramount.

Stereochemistry Chiral Separation Enantioselective Synthesis

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine: Application Scenarios


Kinase & GPCR Lead Discovery Profiling

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is a suitable candidate for inclusion in early-stage, medium-throughput screening libraries designed to identify novel hits against receptor tyrosine kinases (e.g., ALK, c-Met) or G protein-coupled receptors. Its 2-aminopyridine core is a known privileged scaffold for kinase hinge-binding and GPCR ligand design [1]. The compound's moderate predicted lipophilicity (inferred to be lower than its N,N-dimethyl analog, cLogP=2.1 ) and its specific N-ethyl substitution offer a unique chemical space entry point for SAR exploration. The compound's procurement-grade purity (≥97% ) ensures that initial hit data is reliable and not due to potent impurities.

CNS Selectivity & Permeability SAR

For medicinal chemistry programs focused on optimizing central nervous system (CNS) drug candidates, N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine serves as a valuable intermediate or a direct comparative tool in an N-substituent SAR matrix. Studies on related 2-aminopyridine scaffolds demonstrate that altering the N-substituent (e.g., ethyl vs. cyclopropyl vs. fluorinated alkyl) can modulate isoform selectivity by >100-fold and directly impact passive permeability, a key determinant of blood-brain barrier penetration [1]. By comparing the biological and ADME profile of the N-ethyl variant against other N-substituted analogs (e.g., N-cyclopropyl, N,N-dimethyl), researchers can map the optimal substitution pattern for achieving desired potency, selectivity, and CNS exposure for their specific target.

Chiral Resolution & Method Development

The chiral nature of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine, resulting from the stereocenter at the piperidine 2-position [1], makes it a practical substrate for developing and validating chiral analytical methods (e.g., chiral HPLC, SFC) and for evaluating preparative-scale enantiomeric resolution techniques. This is a standard and essential application in pharmaceutical process chemistry, where the separation and characterization of enantiomers from a racemic mixture are critical steps for producing enantiopure drug substances for toxicology and clinical studies. The compound's commercial availability in high purity (≥97% ) supports its use as a reliable test material for these method development activities.

Chemical Probe for Target Deconvolution

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine can serve as a core scaffold for the development of novel chemical probes aimed at deconvoluting the function of a newly identified or poorly characterized biological target. Its structural features—a 2-aminopyridine for potential hinge-binding and a basic piperidine for improved solubility—provide a favorable starting point for further chemical derivatization. The N-ethyl group offers a specific and modifiable handle for introducing additional functional groups (e.g., for biotinylation or fluorophore conjugation) to create tool compounds for target engagement studies, affinity pull-downs, or cellular imaging .

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